molecular formula C30H34F3N5O3 B11508361 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine

1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine

Cat. No.: B11508361
M. Wt: 569.6 g/mol
InChI Key: CDRISLIZTXQXLD-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is a complex organic compound that features a unique combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties

Preparation Methods

The synthesis of 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-A]pyrimidine core, followed by the introduction of the adamantane and piperazine groups. Reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, potentially forming quinones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It may be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the adamantane group could enhance its ability to cross biological membranes, while the pyrazolo[1,5-A]pyrimidine core may interact with specific binding sites.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives and adamantane-containing molecules. Compared to these compounds, 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H34F3N5O3

Molecular Weight

569.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C30H34F3N5O3/c1-40-24-4-3-21(12-25(24)41-2)23-13-26(30(31,32)33)38-27(35-23)22(17-34-38)28(39)36-5-7-37(8-6-36)29-14-18-9-19(15-29)11-20(10-18)16-29/h3-4,12-13,17-20H,5-11,14-16H2,1-2H3

InChI Key

CDRISLIZTXQXLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6)OC

Origin of Product

United States

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